molecular formula C18H37O4P B1593799 9-Octadecen-1-ol, dihydrogen phosphate CAS No. 24613-61-4

9-Octadecen-1-ol, dihydrogen phosphate

Cat. No.: B1593799
CAS No.: 24613-61-4
M. Wt: 348.5 g/mol
InChI Key: MEESPVWIOBCLJW-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Octadecen-1-ol, dihydrogen phosphate is synthesized by reacting 9-Octadecen-1-ol with polyphosphoric acid or phosphorus pentoxide . The reaction typically involves the following steps:

    Mixing: 9-Octadecen-1-ol is mixed with polyphosphoric acid or phosphorus pentoxide.

    Heating: The mixture is heated to facilitate the reaction.

    Purification: The product is purified to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Octadecen-1-ol, dihydrogen phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. The phosphate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating emulsification and dispersion .

Comparison with Similar Compounds

    9-Octadecenyl dihydrogen phosphate: Another name for the same compound.

    Oleyl phosphate: Similar structure but different alkyl chain length.

    Stearyl phosphate: Similar phosphate group but with a saturated alkyl chain.

Uniqueness:

Properties

CAS No.

24613-61-4

Molecular Formula

C18H37O4P

Molecular Weight

348.5 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] dihydrogen phosphate

InChI

InChI=1S/C18H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21)/b10-9-

InChI Key

MEESPVWIOBCLJW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O

SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O

24613-61-4

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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